5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine
CAS No.:
Cat. No.: VC17991059
Molecular Formula: C34H39N3O8
Molecular Weight: 617.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C34H39N3O8 |
---|---|
Molecular Weight | 617.7 g/mol |
IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one |
Standard InChI | InChI=1S/C34H39N3O8/c1-22-20-37(33(39)36-31(22)35)32-30(43-19-18-40-2)29(38)28(45-32)21-44-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-17,20,28-30,32,38H,18-19,21H2,1-4H3,(H2,35,36,39)/t28-,29-,30-,32-/m1/s1 |
Standard InChI Key | LYKTVJJXZQTNPK-PBAMLIMUSA-N |
Isomeric SMILES | CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC |
Canonical SMILES | CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC |
Introduction
Overview
5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine (CAS: 182496-00-0) is a chemically modified nucleoside critical for oligonucleotide synthesis. Its structural modifications—a 5'-dimethoxytrityl (DMT) protecting group, a 2'-O-(2-methoxyethyl) substituent, and a 5-methylated cytosine base—enhance stability, nuclease resistance, and hybridization efficiency. This compound is pivotal in developing antisense oligonucleotides and RNA therapeutics, with applications spanning molecular biology, drug development, and biotechnology .
Chemical Structure and Properties
Structural Features
The compound’s structure includes three key modifications (Figure 1):
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5'-O-DMT Group: A 4,4'-dimethoxytrityl moiety protects the 5'-hydroxyl during solid-phase synthesis, enabling selective deprotection .
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2'-O-(2-Methoxyethyl) Modification: This substituent increases ribose rigidity, improving nuclease resistance and RNA duplex stability .
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5-Methylcytidine: Methylation at the 5-position of cytidine enhances base-stacking interactions and thermal stability .
Molecular Formula: C₃₄H₃₉N₃O₈
Molecular Weight: 617.69 g/mol .
Physicochemical Properties
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Solubility: Highly soluble in polar aprotic solvents (e.g., acetonitrile, DMF) due to the DMT group .
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Stability: Resists enzymatic degradation (e.g., RNase A) owing to the 2'-O-(2-methoxyethyl) group .
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Purity: Commercial batches typically exceed 95% purity, verified via HPLC .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves sequential protection, modification, and purification steps (Table 1) :
Table 1: Key Synthetic Steps
Step | Reaction | Reagents/Conditions | Purpose |
---|---|---|---|
1 | 5'-OH Protection | DMT-Cl, pyridine | Protects 5'-OH for selective activation |
2 | 2'-O-Alkylation | 2-Methoxyethyl chloride, NaH | Introduces 2'-O-(2-methoxyethyl) group |
3 | 5-Methylation | Methyl iodide, AgNO₃ | Methylates cytosine at C5 position |
4 | Deprotection & Purification | TCA, column chromatography | Removes DMT and isolates product |
Industrial-Scale Optimization
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Reactor Design: Continuous-flow systems minimize side reactions and improve yield .
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Purification: High-performance liquid chromatography (HPLC) ensures >95% purity .
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Cost Efficiency: Phase-transfer catalysis (PTC) reduces solvent use and reaction time .
Applications in Oligonucleotide Therapeutics
Antisense Oligonucleotides (ASOs)
Incorporating this nucleoside into ASOs enhances:
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Target Binding: The 2'-O-(2-methoxyethyl) group increases duplex melting temperature (Tm) by ~2°C per modification .
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Pharmacokinetics: Serum half-life extends to >24 hours in vivo due to nuclease resistance .
RNA Interference (RNAi)
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siRNA Stability: Modifications reduce off-target effects and improve gene silencing efficiency .
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Therapeutic Candidates: Used in clinical-stage RNAi drugs for neurodegenerative and viral diseases .
Biological Activity and Mechanisms
Nuclease Resistance
The 2'-O-(2-methoxyethyl) group sterically hinders RNase binding, reducing cleavage rates by >90% compared to unmodified RNA .
Hybridization Properties
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Thermal Stability: Tm increases by 1.5–3.0°C per modification, enabling shorter oligonucleotides with equal efficacy .
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Mismatch Discrimination: The 5-methyl group improves specificity by enhancing base-pairing fidelity .
Comparative Analysis with Analogues
Table 2: Comparison of 2'-Modified Nucleosides
Compound | 2' Modification | Nuclease Resistance | Tm Increase (°C) |
---|---|---|---|
5'-O-DMT-2'-O-Me-5-MeC | Methyl | Moderate | 1.0–1.5 |
5'-O-DMT-2'-F-5-MeC | Fluoro | High | 2.0–2.5 |
5'-O-DMT-2'-MOE-5-MeC | Methoxyethyl | Very High | 2.5–3.0 |
Key advantages of 2'-MOE include balanced resistance and minimal toxicity, making it preferable for in vivo applications .
Recent Advances and Future Directions
Scalable Synthesis
Recent protocols employ automated synthesizers and one-pot reactions to produce multigram quantities (>20 g/batch) with <5% waste .
Novel Therapeutics
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